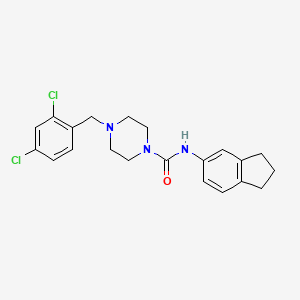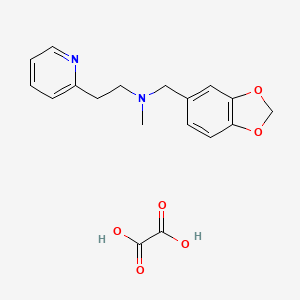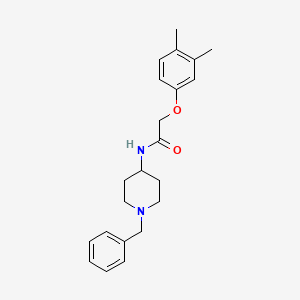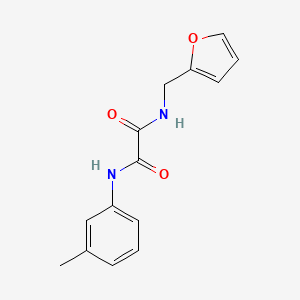![molecular formula C21H14O B4758644 phenyl[4-(phenylethynyl)phenyl]methanone CAS No. 57542-59-3](/img/structure/B4758644.png)
phenyl[4-(phenylethynyl)phenyl]methanone
Overview
Description
Phenyl[4-(phenylethynyl)phenyl]methanone, also known as EPPM, is a synthetic compound that has been extensively studied for its potential application in scientific research. EPPM is a member of the diarylethene family of compounds, which are known for their photochromic properties. EPPM has a unique structure that allows it to undergo reversible photoisomerization upon exposure to light, making it a valuable tool for studying biological systems.
Scientific Research Applications
Structural Analysis and Synthesis
- Synthesis Techniques : The synthesis of complex benzophenone derivatives, including structures similar to phenyl[4-(phenylethynyl)phenyl]methanone, has been explored. For instance, Akkurt et al. (2003) discussed the synthesis and structural investigation of a related compound, emphasizing the importance of X-ray diffraction in determining molecular structures (Akkurt et al., 2003).
- Crystal Structure Studies : Zang et al. (2007) examined the crystal structure of a benzophenone derivative, providing insights into the molecular arrangement and interactions that can be relevant for similar compounds like phenyl[4-(phenylethynyl)phenyl]methanone (Zang et al., 2007).
Application in Material Science
- Polymer Development : Li et al. (2008) explored the synthesis of crosslinkable poly(aryl ether ketone)s containing pendant phenylethynyl moieties, indicating potential applications in developing new polymeric materials with improved solubility and thermal stability (Li et al., 2008).
- Electrochromic Materials : Hu et al. (2013) synthesized electrochromic materials combining carbazole and phenyl-methanone units, highlighting the potential use of such compounds in developing new electrochromic devices with efficient optical properties (Hu et al., 2013).
Biological and Pharmacological Research
- Protein Tyrosine Kinase Inhibition : Zheng et al. (2011) conducted a study on furan-2-yl(phenyl)methanone derivatives for their protein tyrosine kinase inhibitory activity, suggesting that benzophenone derivatives might have potential in developing new therapeutic agents (Zheng et al., 2011).
- Antimicrobial and Antioxidant Properties : Thirunarayanan (2016) synthesized various bicyclo methanone derivatives and evaluated their antimicrobial and antioxidant activities, indicating the relevance of such compounds in biomedical research (Thirunarayanan, 2016).
properties
IUPAC Name |
phenyl-[4-(2-phenylethynyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14O/c22-21(19-9-5-2-6-10-19)20-15-13-18(14-16-20)12-11-17-7-3-1-4-8-17/h1-10,13-16H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APNHTMSSOMMQCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40366859 | |
| Record name | phenyl-[4-(phenylethynyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-[4-(phenylethynyl)phenyl]methanone | |
CAS RN |
57542-59-3 | |
| Record name | phenyl-[4-(phenylethynyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40366859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details













Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2-chloro-6-fluorophenyl)acetyl]-N-(3-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B4758567.png)
![7-benzyl-1,3,4,9-tetramethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4758574.png)
![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B4758575.png)
![diisopropyl 5-[(2,4-dichlorobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4758583.png)


![10-[(1,3-benzothiazol-2-ylthio)acetyl]-2-chloro-10H-phenothiazine](/img/structure/B4758600.png)

![methyl 2-({[(4-chloro-2,5-dimethoxyphenyl)amino]carbonothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758612.png)
![methyl 2-({[(1,5-dimethyl-1H-pyrazol-3-yl)amino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4758628.png)
![3-methyl-2-nitro-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzamide](/img/structure/B4758631.png)
![1-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4758657.png)
![N'-[1-(4-tert-butylphenyl)-4-chlorobutylidene]-2,2-dichloro-1-methylcyclopropanecarbohydrazide](/img/structure/B4758661.png)